4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-
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Overview
Description
5-((1-(2-Hydroxyethyl)piperidin-4-yl)oxy)isoquinoline-4-carbonitrile is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-(2-Hydroxyethyl)piperidin-4-yl)oxy)isoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the piperidine derivative reacts with an isoquinoline derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-((1-(2-Hydroxyethyl)piperidin-4-yl)oxy)isoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
5-((1-(2-Hydroxyethyl)piperidin-4-yl)oxy)isoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 5-((1-(2-Hydroxyethyl)piperidin-4-yl)oxy)isoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-((1-(2-Hydroxyethyl)piperidin-4-yl)oxy)isoquinoline-4-carboxamide
- 5-((1-(2-Hydroxyethyl)piperidin-4-yl)oxy)isoquinoline-4-methanol
- 5-((1-(2-Hydroxyethyl)piperidin-4-yl)oxy)isoquinoline-4-amine
Uniqueness
5-((1-(2-Hydroxyethyl)piperidin-4-yl)oxy)isoquinoline-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the piperidine and isoquinoline moieties also contributes to its unique chemical and pharmacological properties.
Properties
CAS No. |
651308-59-7 |
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Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
5-[1-(2-hydroxyethyl)piperidin-4-yl]oxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C17H19N3O2/c18-10-14-12-19-11-13-2-1-3-16(17(13)14)22-15-4-6-20(7-5-15)8-9-21/h1-3,11-12,15,21H,4-9H2 |
InChI Key |
XDEIHMMTKCHVJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=CN=CC(=C32)C#N)CCO |
Origin of Product |
United States |
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